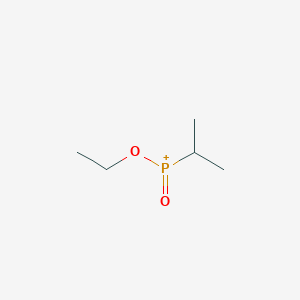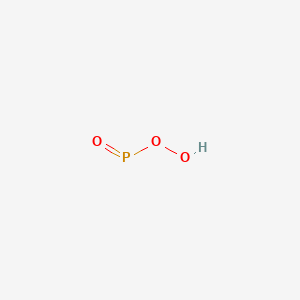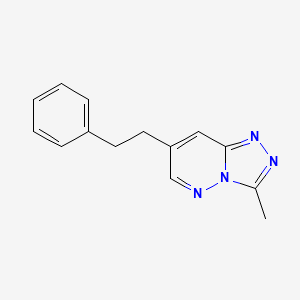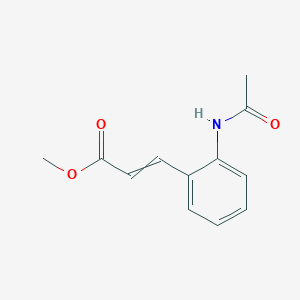
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a popular choice for protecting amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amide can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.
Major Products Formed
Deprotection: The major product is the free amine after Boc group removal.
Substitution: The products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid: Similar structure but without the amide group.
N-tert-Butyloxycarbonyl-2-phenylthiazolidine: Lacks the carboxylic acid group.
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid methyl ester: Contains a methyl ester instead of an amide group.
Uniqueness
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is unique due to its combination of the Boc protecting group with the thiazolidine ring and the amide functionality. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
106086-14-0 |
|---|---|
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
tert-butyl 4-carbamoyl-2-phenyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)20-14(19)17-11(12(16)18)9-21-13(17)10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3,(H2,16,18) |
Clé InChI |
MPRRUVJPEMVHGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
